4,6-dimethoxy-2,3-diphenyl-1H-indole
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Overview
Description
4,6-Dimethoxy-2,3-diphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its two methoxy groups at positions 4 and 6, and two phenyl groups at positions 2 and 3 on the indole ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2,3-diphenyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4,6-dimethoxy-2-nitrobenzaldehyde and phenylhydrazine, followed by cyclization in the presence of an acid catalyst . The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2,3-diphenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated indole derivatives.
Scientific Research Applications
4,6-Dimethoxy-2,3-diphenyl-1H-indole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studies have shown its potential as an antibacterial and antitumor agent.
Medicine: Its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2,3-diphenyl-1H-indole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. For instance, its antitumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are significant.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-1H-indole: Lacks the phenyl groups at positions 2 and 3.
2,3-Diphenyl-1H-indole: Lacks the methoxy groups at positions 4 and 6.
4,6-Dimethoxy-3-methylindole: Has a methyl group at position 3 instead of phenyl groups.
Uniqueness
4,6-Dimethoxy-2,3-diphenyl-1H-indole is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
91107-10-7 |
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Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4,6-dimethoxy-2,3-diphenyl-1H-indole |
InChI |
InChI=1S/C22H19NO2/c1-24-17-13-18-21(19(14-17)25-2)20(15-9-5-3-6-10-15)22(23-18)16-11-7-4-8-12-16/h3-14,23H,1-2H3 |
InChI Key |
WMNWZYSXUHFUHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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